REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=[C:13]([CH3:21])[N:12]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[CH3:22]I>>[F:1][C:2]1[CH:3]=[C:4]([N:10]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=[C:13]([CH3:21])[N:12]=2)[CH3:22])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]
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Name
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|
Quantity
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250 mg
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1OC)NC1=NC(=NC2=CC=CC=C12)C
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Name
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|
Quantity
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0.39 mL
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Type
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reactant
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Smiles
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CI
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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FC=1C=C(C=CC1OC)N(C)C1=NC(=NC2=CC=CC=C12)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |